molecular formula C24H20N2O2 B13868307 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13868307
M. Wt: 368.4 g/mol
InChI Key: YQVGDTTUOWHOOA-UHFFFAOYSA-N
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Description

3-Methyl-1-trityl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a trityl (triphenylmethyl) group at the N1 position and a methyl group at the C3 position. The trityl group introduces significant steric bulk and hydrophobicity, which can influence solubility, reactivity, and biological activity. These compounds are often intermediates in pharmaceuticals and agrochemicals, leveraging their carboxylic acid moiety for further functionalization .

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

3-methyl-1-tritylpyrazole-4-carboxylic acid

InChI

InChI=1S/C24H20N2O2/c1-18-22(23(27)28)17-26(25-18)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3,(H,27,28)

InChI Key

YQVGDTTUOWHOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Methyl-1-Trityl-1H-Pyrazole-4-Carboxylic Acid

General Synthetic Route

The synthesis of this compound can be logically divided into key steps:

Detailed Preparation Route Based on Analogous Compounds

Step 1: Preparation of 3-Methyl-1H-Pyrazole-4-Carboxylic Acid
  • Cyclization Reaction:
    • React methylhydrazine hydrate with an α,β-unsaturated ester or β-ketoester under acidic or catalytic conditions.
    • Example: Reaction of methylhydrazine with ethyl acetoacetate in ethanol under reflux yields 3-methyl-1H-pyrazole-4-carboxylic acid after hydrolysis.
  • Reaction Conditions:
    • Solvent: Ethanol or aqueous ethanol
    • Temperature: Reflux (approx. 78°C)
    • Time: 2–6 hours
Step 2: N1-Tritylation of 3-Methyl-1H-Pyrazole-4-Carboxylic Acid
  • Alkylation Reaction:
    • Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid in an aprotic solvent such as dichloromethane or tetrahydrofuran.
    • Add a base such as triethylamine or sodium hydride to deprotonate the pyrazole nitrogen.
    • Slowly add triphenylmethyl chloride (trityl chloride) to the reaction mixture at 0–5°C.
    • Stir the reaction at room temperature for several hours to complete the alkylation.
  • Isolation:
    • Quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate.
    • Purify by recrystallization from ethanol/water mixtures or column chromatography.

Representative Reaction Scheme

Step Reactants & Reagents Conditions Product Yield (%) Purity (%) (HPLC)
1 Methylhydrazine + Ethyl acetoacetate Reflux in EtOH, 4 h 3-Methyl-1H-pyrazole-4-carboxylic acid 70–85 >95
2 3-Methyl-1H-pyrazole-4-carboxylic acid + Trityl chloride + Base 0–5°C to RT, 6 h This compound 65–75 >98

Alternative Methods and Improvements

Use of Catalysts and Solvent Systems

  • Catalysts such as sodium iodide or potassium iodide have been reported to facilitate cyclization and improve yields in related pyrazole syntheses (e.g., for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid).
  • Mixed solvent systems (alcohol-water mixtures) aid in recrystallization and purification, enhancing product purity up to 99.6% HPLC.

Reduction of Isomer Formation

  • Controlling reaction temperature and reagent addition rates minimizes isomeric side products.
  • Recrystallization from 40% aqueous ethanol under reflux followed by cooling improves isomeric purity.

Data Table: Summary of Key Preparation Parameters for Related Pyrazole-4-Carboxylic Acid Derivatives

Parameter Typical Conditions Notes
Starting materials Methylhydrazine, α,β-unsaturated esters Commercially available or synthesized in situ
Solvent Ethanol, dichloromethane, tetrahydrofuran Depends on reaction step
Temperature 0–5°C (alkylation), reflux (cyclization) Temperature control critical for selectivity
Catalysts KI, NaI (for cyclization enhancement) Improves yield and reduces isomers
Base for alkylation Triethylamine, sodium hydride Deprotonates pyrazole nitrogen
Purification Recrystallization from aqueous alcohol Achieves >99% purity
Yields 65–85% Varies with scale and purity of reagents

Research Findings and Literature Survey

  • The preparation of pyrazole-4-carboxylic acid derivatives is well-documented in organic synthesis literature, with patents and peer-reviewed articles describing efficient cyclization and alkylation methods.
  • While direct references to this compound are limited, the analogous preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a robust framework for synthesis, including improved yields and purity through catalytic and recrystallization strategies.
  • Metal complexation studies with 3-methyl-1H-pyrazole-4-carboxylic acid demonstrate the compound's stability and functional group integrity, supporting the feasibility of N1-substitution with bulky groups like trityl.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Trityl Group: The trityl group in the target compound likely reduces solubility in polar solvents due to its hydrophobicity but may enhance binding to hydrophobic pockets in biological targets. Fluorinated Derivatives: Compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit increased metabolic stability and lipophilicity compared to non-fluorinated analogs, making them suitable for agrochemical applications . Amino and Methoxy Groups: Derivatives with amino (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) or methoxy groups (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid) show enhanced hydrogen-bonding capacity, which is critical for interactions in drug design .

Synthetic Accessibility: Hydrolysis of ester or nitrile precursors is a common route (e.g., 75–88% yields for non-bulky derivatives ).

Biological and Industrial Relevance: 3-Methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in insecticide production due to its straightforward synthesis . 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid demonstrates the importance of hydrogen-bonding networks in crystal packing, relevant to solid-state pharmaceutical formulations . 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is commercially available, highlighting its utility in scalable drug synthesis .

Research Findings and Challenges

  • Steric Effects : The trityl group’s bulk may hinder reactions at the C4 carboxylic acid, necessitating optimized conditions for further derivatization.
  • Solubility vs. Bioactivity : While fluorinated and trityl-substituted compounds may exhibit improved target binding, their poor solubility could limit bioavailability, requiring formulation strategies .
  • Synthetic Yields : Yields for similar compounds range widely (52–88%), suggesting that the trityl derivative’s synthesis may require trade-offs between purity and efficiency .

Biological Activity

3-Methyl-1-trityl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant data and case studies.

Molecular Formula: C16_{16}H17_{17}N3_{3}O\
Molecular Weight: 283.33 g/mol
IUPAC Name: 3-methyl-1-(triphenylmethyl)-1H-pyrazole-4-carboxylic acid

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring: Condensation of appropriate aldehydes with hydrazine derivatives.
  • Carboxylation: Introduction of the carboxylic acid group through standard carboxylation methods using carbon dioxide or carbon monoxide under specific conditions.
  • Tritylation: Protection of the nitrogen atom using trityl chloride to yield the final product.

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. Among these, certain derivatives demonstrated moderate to excellent antifungal activity, surpassing traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundFungal Strain TestedInhibition (%)
9mFusarium spp.85
9nBotrytis cinerea78
9oAlternaria spp.70

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can inhibit key inflammatory pathways. For example, compounds containing the pyrazole moiety were found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in fungal metabolism and inflammation, including succinate dehydrogenase (SDH) and cyclooxygenase (COX) enzymes.
  • Receptor Modulation: It may also modulate receptor activity related to inflammatory responses, impacting pathways such as NF-kB signaling .

Case Studies

A notable study evaluated the efficacy of various pyrazole derivatives in vivo using animal models for fungal infections. The results indicated that treatment with these compounds led to a significant reduction in fungal load compared to untreated controls, highlighting their therapeutic potential .

Table 2: In Vivo Efficacy against Fungal Infections

TreatmentFungal Load Reduction (%)Survival Rate (%)
Control040
Pyrazole Derivative A7580
Pyrazole Derivative B6575

Q & A

Q. What are common synthetic routes for preparing 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves cyclocondensation of ethyl acetoacetate with trityl hydrazine derivatives, followed by hydrolysis. For example, ethyl 3-methyl-1-trityl-pyrazole-4-carboxylate can be synthesized via a three-component reaction using DMF-DMA as a cyclizing agent. The ester intermediate is then hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Characterization of intermediates includes 1H/13C NMR (e.g., ester carbonyl at δ ~162 ppm, trityl protons at δ ~7.2–7.4 ppm) and HRMS for molecular ion confirmation .

Q. Which purification techniques are optimal for isolating this compound?

  • Methodological Answer : Flash chromatography on silica gel with gradient elution (cyclohexane/ethyl acetate, 0–30% EA) is effective for removing unreacted starting materials and byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) may be employed. Dry-loading with Celite® is recommended for viscous intermediates .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodological Answer :
  • 1H NMR : Look for the trityl group (9 aromatic protons, δ ~7.2–7.4 ppm) and pyrazole protons (singlet at δ ~7.8–8.0 ppm).
  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1547 cm⁻¹ .
  • MS : Molecular ion peak at m/z 352.1 (calculated for C₂₀H₁₈N₂O₂) .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility can be enhanced by derivatization (e.g., methyl esters) or using sonication. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR data often arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-31G* level) to model solvent interactions (e.g., chloroform) and compare Boltzmann-weighted shifts. Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .

Q. What strategies optimize regioselectivity in pyrazole ring formation during synthesis?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic effects. Trityl groups favor substitution at the N1 position due to steric hindrance. Use low-temperature kinetics (0–5°C) during cyclocondensation to suppress byproduct formation. Monitor reaction progress via TLC (Rf ~0.6 in 2:1 cyclohexane/EA) .

Q. How do computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Perform Fukui function analysis to identify electrophilic sites (e.g., carbonyl carbon). Molecular electrostatic potential (MESP) maps can highlight nucleophilic attack regions. Pair with experimental kinetic studies (e.g., reaction with amines) to validate computational models .

Q. What is the impact of substituents (e.g., methyl vs. trifluoromethyl) on the compound’s biological activity?

  • Methodological Answer : Substituents alter logP and hydrogen-bonding capacity. Compare IC₅₀ values in enzyme inhibition assays (e.g., mTOR/p70S6K for anti-cancer activity) using analogs. Methyl groups enhance metabolic stability, while trifluoromethyl groups improve target binding affinity .

Q. How is the compound’s stability under acidic/basic conditions assessed for drug formulation?

  • Methodological Answer : Conduct forced degradation studies :
  • Acidic : 0.1M HCl, 24h, RT. Monitor via HPLC for hydrolysis (carboxylic acid → ester).
  • Basic : 0.1M NaOH, 24h, RT. Check for decarboxylation byproducts (TLC, Rf shift).
    Results guide excipient selection (e.g., buffered formulations) .

Q. What advanced techniques validate the compound’s crystallinity and polymorphic forms?

  • Methodological Answer :
    Use PXRD to identify crystalline phases and DSC to detect melting transitions (mp ~150–152°C). For polymorph screening, employ solvent-drop grinding with ethanol/water mixtures. Compare with simulated XRD patterns from single-crystal data .

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